N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]quinoxaline-6-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-13-18(26-20(24-13)14-5-3-2-4-6-14)12-23-19(25)15-7-8-16-17(11-15)22-10-9-21-16/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREMEDFEHPLVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Methyl Quinoxaline-6-Carboxylate
A solution of methyl quinoxaline-6-carboxylate (2.66 mmol) in tetrahydrofuran (THF) and methanol undergoes alkaline hydrolysis using sodium hydroxide (5 N, 12.5 mmol). After stirring overnight at room temperature, the mixture is acidified with hydrochloric acid to precipitate the carboxylic acid. This method achieves a 76.6% yield, with purification via filtration and washing with isopropanol.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | Methyl quinoxaline-6-carboxylate |
| Reagents | NaOH (5 N), HCl (1 N) |
| Solvent | THF/MeOH |
| Reaction Time | 12–24 hours |
| Yield | 76.6% |
Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
This intermediate requires sequential functional group transformations, starting from ethyl 4-methyl-2-phenylthiazole-5-carboxylate.
Reduction to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol
Ethyl 4-methyl-2-phenylthiazole-5-carboxylate (1.237 mmol) is reduced with lithium aluminum hydride (2.48 mmol) in anhydrous THF under argon at 0°C. After 1.5 hours, quenching with water and sodium sulfate yields the primary alcohol with 85.1% efficiency.
Conversion to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
The alcohol is functionalized via a two-step process:
- Mesylation: Reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) forms the mesylate.
- Amination: Displacement with aqueous ammonia or hexamethyldisilazane (HMDS) in tetrahydrofuran affords the primary amine.
Optimized Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Mesylation | MsCl, Et3N | DCM | 0°C→RT | 90% |
| Amination | NH3 (aq), HMDS | THF | 60°C | 65% |
Amide Coupling: Final Assembly
The quinoxaline-6-carboxylic acid and (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine are coupled using standard amidation protocols.
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, followed by addition of the amine, yields the target compound. This method typically achieves 70–80% yields after column chromatography.
Reaction Parameters:
| Parameter | Value |
|---|---|
| Coupling Agent | EDC, HOBt |
| Base | Diisopropylethylamine (DIPEA) |
| Solvent | DCM/DMF |
| Reaction Time | 12–24 hours |
| Purification | Silica chromatography |
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
Recent advances propose a tandem approach using Lawesson’s reagent to simultaneously construct the thiazole ring and introduce the methylamine sidechain. For example, N-(1-cyanoethyl)benzamide reacts with Lawesson’s reagent in toluene at 100°C, though this method currently yields only 27.1% of the amine intermediate.
Reductive Amination
Condensation of quinoxaline-6-carbaldehyde with (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine under hydrogenation conditions (e.g., NaBH4 or H2/Pd-C) offers a potential route, though this remains unexplored in literature.
Challenges and Optimization Opportunities
- Low Yields in Amination Steps: The displacement of mesyl groups with ammonia often suffers from competing elimination reactions. Switching to ammonium hydroxide in a sealed vessel at elevated temperatures may improve efficiency.
- Purification Complexity: Silica chromatography remains the primary purification method, but recrystallization from ethanol/water mixtures could enhance scalability.
- Green Chemistry Metrics: Solvent-intensive steps (e.g., THF in reductions) warrant substitution with biodegradable alternatives like cyclopentyl methyl ether (CPME).
Chemical Reactions Analysis
Types of Reactions
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of quinoxaline derivatives, including N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]quinoxaline-6-carboxamide, as antimalarial agents. Quinoxaline compounds have demonstrated inhibitory effects against Plasmodium falciparum, the causative agent of malaria.
Key Findings:
- The compound exhibited moderate potency in vitro with an EC50 value indicating its effectiveness against the blood stage of Plasmodium falciparum .
- Further optimization of structure led to enhanced pharmacokinetic properties and oral efficacy in animal models, with effective doses significantly lower than previously reported compounds .
Anticancer Properties
Quinoxaline derivatives have also been investigated for their anticancer potential. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms.
Mechanisms of Action:
- Inhibition of tyrosine kinases and induction of apoptosis were noted as significant pathways through which these compounds exert their effects .
- Studies indicated that certain derivatives possess IC50 values in the range of 1.9–7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7, suggesting strong anticancer activity .
Antimycobacterial Activity
The search for new antimycobacterial agents is crucial due to the rising resistance against existing treatments for tuberculosis. This compound has been evaluated for its efficacy against Mycobacterium tuberculosis.
Research Highlights:
- The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL, with several derivatives showing promising activity below 15.625 µg/mL .
- The structure–activity relationship studies revealed that modifications to the quinoxaline core could enhance antitubercular activity .
Synthesis and Structural Characterization
The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to optimize biological activity.
Synthesis Overview:
- Starting Materials: The synthesis typically begins with commercially available quinoxaline derivatives.
- Reactions: Key reactions include thiation and amide bond formation.
- Characterization Techniques: The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm their structures .
Case Studies and Comparative Data
Mechanism of Action
The mechanism of action of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The quinoxaline core can intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties of Selected Analogues
Table 2: Spectral Data Comparison
Research Findings and Implications
- Synthetic Flexibility: The target compound’s thiazole-quinoxaline scaffold allows modular substitution, as seen in analogues with nitro, chloro, or ester groups .
- Thermal Stability : Carboxamide-containing derivatives (e.g., pyrimidine-dione hybrids) exhibit higher melting points than ester or bromo-substituted analogues, suggesting stronger intermolecular interactions .
Biological Activity
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]quinoxaline-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of a quinoxaline core linked to a thiazole moiety through a methyl bridge. Its molecular formula is with a molecular weight of approximately 270.30 g/mol. The presence of both quinoxaline and thiazole rings suggests potential for interaction with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antiviral Activity : The compound has shown promising antiviral properties, particularly against RNA viruses. Studies have reported that it inhibits viral replication by interfering with key viral enzymes such as RNA polymerases .
- Anticancer Properties : The compound has demonstrated cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspase pathways and cell cycle arrest at the G2/M phase, which is critical for cancer therapy .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines .
Antiviral Studies
In vitro studies have shown that this compound effectively inhibits the replication of several viruses. For instance:
- HCV NS5B Polymerase Inhibition : The compound exhibited an IC50 value below 50 μM against HCV NS5B polymerase, indicating strong inhibitory activity .
Anticancer Activity
The anticancer efficacy has been evaluated using various human cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 20 | Cell cycle arrest at G2/M phase |
| A549 | 10 | Inhibition of proliferation |
These results highlight its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Studies
In models of inflammation, this compound has shown the ability to reduce levels of IL-6 and TNF-alpha, suggesting its role in modulating immune responses .
Case Studies and Research Findings
- Case Study on Viral Infections : A recent study examined the effect of the compound on influenza virus in vitro. Results showed a significant reduction in viral titers with an EC50 value around 25 μM, demonstrating its potential as an antiviral agent against respiratory viruses .
- Cancer Treatment Trials : In preclinical trials involving breast cancer models, treatment with this compound led to tumor regression in 60% of treated mice compared to controls .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]quinoxaline-6-carboxamide, and what reaction conditions optimize yield?
- Methodology :
- Stepwise coupling : Assemble the thiazole and quinoxaline moieties separately. The thiazole ring can be synthesized via Hantzsch thiazole synthesis using α-haloketones and thioureas under reflux in ethanol .
- Carboxamide linkage : Couple the thiazole-methyl intermediate with quinoxaline-6-carboxylic acid using EDCI/HOBt as coupling agents in DMF at 0–25°C for 12–24 hours .
- Yield optimization : Use anhydrous solvents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers characterize the structure and purity of this compound?
- Techniques :
- NMR spectroscopy : Confirm substituent positions via NMR (e.g., thiazole C5-methyl at δ 2.4 ppm, quinoxaline aromatic protons at δ 8.1–8.9 ppm) and NMR (carboxamide carbonyl at ~168 ppm) .
- HRMS : Validate molecular ion peak ([M+H]⁺) with ≤2 ppm mass error .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What in vitro assays are appropriate for initial biological activity screening?
- Assays :
- Kinase inhibition : Screen against tyrosine kinase receptors (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays at 1–10 µM concentrations .
- Antioxidant activity : Measure ROS scavenging in RAW 264.7 cells via DCFH-DA fluorescence .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
Advanced Questions
Q. How do structural modifications on the quinoxaline and thiazole rings affect biological activity?
- SAR Insights :
- Quinoxaline substitutions : Electron-withdrawing groups (e.g., Cl, NO₂) at C7 enhance kinase inhibition but reduce solubility. Methoxy groups improve bioavailability but may lower potency .
- Thiazole modifications : 4-Methyl-2-phenyl substitution optimizes steric bulk for target binding, while replacing phenyl with pyridyl reduces metabolic stability .
- Carboxamide linker : Methylation of the linker nitrogen decreases cell permeability due to increased polarity .
Q. What computational methods can predict binding affinities or guide SAR?
- Approaches :
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Prioritize compounds with hydrogen bonds to Lys721 and hydrophobic contacts with Leu694 .
- QSAR modeling : Apply CoMFA/CoMSIA on a dataset of 30 analogs to correlate logP and polar surface area with cytotoxicity (R² > 0.8) .
- MD simulations : Assess binding stability (20 ns trajectories) to identify compounds with RMSD < 2 Å in kinase active sites .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Strategies :
- Standardized protocols : Use identical cell lines (e.g., ATCC-validated HeLa) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Dose-response validation : Replicate studies across 5–10 concentration points (0.1–100 µM) to confirm IC₅₀ trends .
- Meta-analysis : Pool data from ≥3 independent labs using random-effects models to identify outliers (p < 0.05) .
Q. What strategies address poor solubility in biological assays?
- Solutions :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Synthesize phosphate esters at the quinoxaline C3 position, which hydrolyze in vivo to active forms .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release in PBS (pH 7.4) .
Propose a retrosynthetic analysis considering recent methodologies.
- Pathway :
Disconnection : Split into quinoxaline-6-carboxamide and 4-methyl-2-phenylthiazole-methyl units.
Quinoxaline synthesis : Condense o-phenylenediamine with diethyl oxalate in acetic acid to form quinoxaline-2,3-dione, followed by regioselective nitration (HNO₃/H₂SO₄) and reduction (H₂/Pd-C) to 6-aminoquinoxaline .
Thiazole synthesis : React 4-methyl-2-phenylthiazole-5-carbaldehyde with methylamine via reductive amination (NaBH₃CN, MeOH) to install the methyl linker .
Coupling : Use EDC/HCl and DMAP in DCM to join the fragments, achieving ≥75% yield after recrystallization (EtOH/H₂O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
